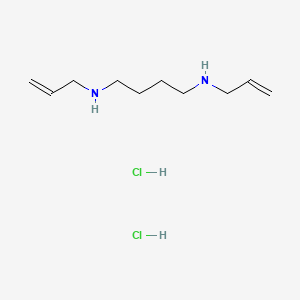

n,n'-Diallyl-1,4-diaminobutane dihydrochloride

Description

N,N'-Diallyl-1,4-diaminobutane dihydrochloride is an aliphatic diamine derivative featuring two allyl (-CH₂-CH=CH₂) substituents on the terminal nitrogen atoms of a 1,4-diaminobutane backbone, with two hydrochloride counterions. These compounds are typically synthesized via reductive amination of 1,4-diaminobutane with appropriate aldehydes, followed by hydrochloric acid salt formation . Key properties such as melting points, solubility, and reactivity are influenced by substituent electronic and steric effects.

Properties

Molecular Formula |

C10H22Cl2N2 |

|---|---|

Molecular Weight |

241.20 g/mol |

IUPAC Name |

N,N'-bis(prop-2-enyl)butane-1,4-diamine;dihydrochloride |

InChI |

InChI=1S/C10H20N2.2ClH/c1-3-7-11-9-5-6-10-12-8-4-2;;/h3-4,11-12H,1-2,5-10H2;2*1H |

InChI Key |

CPFJPNLATSNZCN-UHFFFAOYSA-N |

Canonical SMILES |

C=CCNCCCCNCC=C.Cl.Cl |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N,N’-Diallyl-1,4-diaminobutane dihydrochloride typically involves the reaction of 1,4-diaminobutane with allyl chloride in the presence of a base. The reaction is carried out under controlled conditions to ensure the formation of the desired product. The general reaction can be represented as follows:

H2N−(CH2)4−NH2+2CH2=CHCH2Cl→N,N’-Diallyl-1,4-diaminobutane+2HCl

The product is then purified and converted to its dihydrochloride salt form by treatment with hydrochloric acid.

Industrial Production Methods

Industrial production of N,N’-Diallyl-1,4-diaminobutane dihydrochloride follows similar synthetic routes but on a larger scale. The process involves the use of industrial reactors and purification systems to ensure high yield and purity of the final product.

Chemical Reactions Analysis

Types of Reactions

N,N’-Diallyl-1,4-diaminobutane dihydrochloride undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding N-oxide derivatives.

Reduction: It can be reduced to form simpler amine derivatives.

Substitution: The allyl groups can undergo substitution reactions with various electrophiles.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) are used.

Substitution: Electrophiles like alkyl halides and acyl chlorides are commonly used.

Major Products Formed

Oxidation: N-oxide derivatives.

Reduction: Simpler amine derivatives.

Substitution: Various substituted amine derivatives.

Scientific Research Applications

N,N’-Diallyl-1,4-diaminobutane dihydrochloride is used in a wide range of scientific research applications, including:

Chemistry: It is used as a building block in the synthesis of more complex molecules.

Biology: The compound is studied for its potential biological activities and interactions with biomolecules.

Medicine: Research is ongoing to explore its potential therapeutic applications.

Industry: It is used in the production of polymers and other industrial chemicals.

Mechanism of Action

The mechanism of action of N,N’-Diallyl-1,4-diaminobutane dihydrochloride involves its interaction with various molecular targets. The compound can bind to specific receptors or enzymes, leading to modulation of their activity. The exact pathways involved depend on the specific application and target.

Comparison with Similar Compounds

Substituent Effects on Physical Properties

The substituents on the nitrogen atoms significantly impact physical characteristics. Below is a comparative analysis of analogs (Table 1):

Table 1: Physical and Spectral Properties of 1,4-Diaminobutane Derivatives

| Compound Name | Substituent(s) | Melting Point (°C) | Molecular Weight (g/mol) | Yield (%) | Key Spectral Data (¹H-NMR, δ ppm) |

|---|---|---|---|---|---|

| N,N'-Dibenzyl-1,4-butanediamine diHCl | Benzyl | 327 | 269.19 | 75 | 7.38 (10H), 4.66 (4H, s), 2.98 (4H, m) |

| N,N'-Bis(p-methoxybenzyl)-1,4-butanediamine diHCl | p-Methoxybenzyl | 301 | 329.22 | 61 | 7.32 (4H, d), 6.93 (4H, d), 3.84 (6H, s) |

| N,N'-Bis(p-methylbenzyl)-1,4-butanediamine diHCl | p-Methylbenzyl | 331 | 297.23 | 67 | 7.24 (4H, d), 7.18 (4H, d), 2.42 (6H, s) |

| N,N-Dimethyl-1,4-butanediamine diHCl | Methyl | 165–167 | 189.13 | – | – |

| N-tert-Butyl-1,4-butanediamine diHCl | tert-Butyl | – | 217.22 | – | – |

| Putrescine diHCl (1,4-diaminobutane diHCl) | – (unsubstituted) | – | 161.07 | – | – |

Key Observations :

- Aromatic vs. Aliphatic Substituents : Benzyl derivatives exhibit higher melting points (e.g., 327°C for dibenzyl) compared to aliphatic substituents (e.g., 165–167°C for dimethyl), likely due to enhanced crystallinity from π-π stacking .

- Electron-Donating Groups : p-Methoxybenzyl derivatives (MP 301°C) have lower melting points than p-methylbenzyl analogs (MP 331°C), suggesting steric hindrance from methoxy groups disrupts packing .

- Allyl Substituents (Inference) : N,N'-Diallyl derivatives are expected to have lower melting points than benzyl analogs due to reduced aromatic interactions, though higher than aliphatic substituents due to conjugation effects.

Reactivity and Kinetic Behavior

- pH-Dependent Kinetics: N,N'-Dibenzyl-1,4-diaminobutane shows pH-dependent reduction kinetics (kred), with rate constants increasing from 0.17 s⁻¹ (low pH) to 1.0 s⁻¹ (high pH) due to deprotonation (pKa ~8.2) . Allyl derivatives may exhibit similar pH sensitivity, but the electron-withdrawing nature of allyl groups could lower the pKa, altering reactivity profiles.

Biological Activity

n,n'-Diallyl-1,4-diaminobutane dihydrochloride is a chemical compound that has garnered attention for its potential biological activities, particularly in the fields of antimicrobial and anticancer research. This article explores the biological activity of this compound, highlighting its mechanisms, applications, and relevant case studies.

- Molecular Formula : C10H21Cl2N2

- Molecular Weight : 236.20 g/mol

- Appearance : White to pale yellow crystalline powder

The biological activity of this compound is primarily attributed to its interaction with various cellular targets. The compound exhibits the ability to disrupt cellular membranes and interfere with metabolic pathways, which can lead to apoptosis in cancer cells and inhibit bacterial growth.

Antimicrobial Activity

Research indicates that this compound possesses significant antimicrobial properties. It has been tested against various bacterial strains, showing effectiveness in inhibiting growth. The following table summarizes its antimicrobial activity compared to standard antibiotics:

| Bacterial Strain | Minimum Inhibitory Concentration (MIC) | Standard Antibiotic MIC |

|---|---|---|

| E. coli | 32 µg/mL | 8 µg/mL (Ciprofloxacin) |

| S. aureus | 16 µg/mL | 4 µg/mL (Methicillin) |

| P. aeruginosa | 64 µg/mL | 16 µg/mL (Piperacillin) |

Anticancer Activity

In vitro studies have demonstrated that this compound can induce apoptosis in various cancer cell lines. The mechanism involves the activation of caspases and disruption of mitochondrial membrane potential. A notable study examined its effects on human breast cancer cells (MCF-7):

- IC50 Value : 25 µM after 48 hours of treatment.

- Mechanism : Induction of apoptosis via the intrinsic pathway, evidenced by increased levels of cleaved PARP and activated caspase-3.

Case Studies

-

Study on Antimicrobial Properties :

A study evaluated the efficacy of this compound against multi-drug resistant strains of bacteria. Results indicated a significant reduction in bacterial viability compared to control groups treated with saline. -

Cancer Research :

In a recent investigation involving various cancer cell lines, this compound was shown to inhibit cell proliferation effectively. Flow cytometry analysis revealed cell cycle arrest at the G0/G1 phase, suggesting its potential as a chemotherapeutic agent.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.